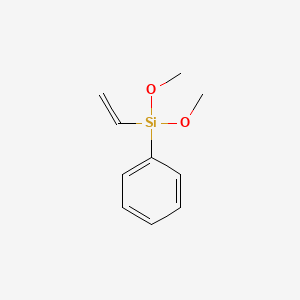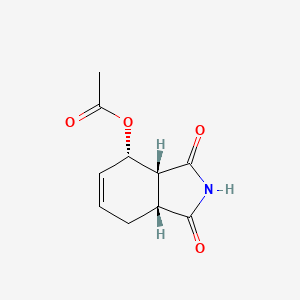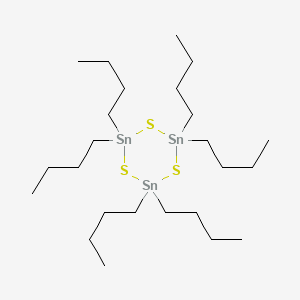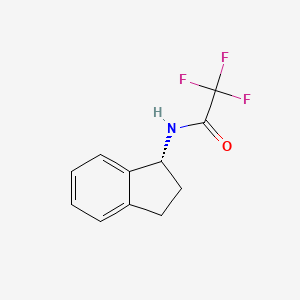
Phenylvinyldimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylvinyldimethoxysilane is an organosilicon compound with the molecular formula C10H14O2Si. It is characterized by a phenyl group and a vinyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylvinyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of phenylvinylsilane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with methoxy groups.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylvinyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or alkylated silanes
Applications De Recherche Scientifique
Phenylvinyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism by which phenylvinyldimethoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The vinyl group allows for polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in silicone materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar to phenylvinyldimethoxysilane but lacks the vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups but lacks the phenyl group.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and vinyl groups, which provide a combination of stability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C10H14O2Si |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
ethenyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
Clé InChI |
IJNRGJJYCUCFHY-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C=C)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

